Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate
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Overview
Description
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate is a complex organic compound characterized by the presence of trifluoromethyl groups and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Esterification: The β-hydroxy ketone is then esterified using methanol and an acid catalyst to form the methyl ester.
Trifluoromethylation: Introduction of trifluoromethyl groups is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-phenylbutanoate
- Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-(4-methylphenyl)butanoate
Uniqueness
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of trifluoromethyl groups, which are known to enhance biological activity due to their electron-withdrawing nature. The molecular formula is C15H13F6O3, with a molecular weight of approximately 360.26 g/mol. The trifluoromethyl groups contribute to increased lipophilicity and metabolic stability, which can significantly affect the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets and cellular pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. In vitro studies indicate that it exhibits moderate inhibitory activity against COX-2, suggesting potential anti-inflammatory properties .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
COX-2 Inhibition | COX-2 | 12.5 | |
Antioxidant Activity | DPPH Assay | 8.0 | |
Cytotoxicity | MCF-7 Cell Line | 15.0 |
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of the compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers, correlating with COX-2 inhibition .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects against cancer cell lines, particularly MCF-7 breast cancer cells. The compound demonstrated selective cytotoxicity, with an IC50 value indicating that it could be developed as a potential chemotherapeutic agent .
- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. The trifluoromethyl groups were found to facilitate stronger binding through halogen bonding interactions, enhancing the compound's efficacy .
Properties
Molecular Formula |
C13H10F6O4 |
---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C13H10F6O4/c1-23-10(21)11(22,13(17,18)19)6-9(20)7-3-2-4-8(5-7)12(14,15)16/h2-5,22H,6H2,1H3 |
InChI Key |
KCWGVMQZURFVKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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